4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature clearly delineates the structural components: a piperazin-2-one core ring system with a phenyl substituent at the 4-position, where the phenyl ring itself bears an aminomethyl group at the 4-position. The hydrochloride designation indicates the presence of a hydrochloride salt, formed through protonation of the basic nitrogen center by hydrochloric acid.
The structural representation reveals a six-membered piperazine ring with a carbonyl group at the 2-position, creating the characteristic piperazin-2-one framework. The nitrogen atom at position 4 of the piperazin-2-one ring is substituted with a para-aminomethylphenyl group. The simplified molecular-input line-entry system representation for this compound is documented as "NCc1ccc(cc1)N1CCNC(=O)C1.Cl", which clearly illustrates the connectivity pattern and the presence of the chloride counterion.
The compound's structural framework belongs to the broader class of substituted piperazin-2-ones, which have garnered significant attention in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceutical agents. The piperazin-2-one motif is recognized as a privileged scaffold, appearing in compounds such as praziquantel and various alkaloids with anticancer properties.
Molecular Formula and Weight Analysis
The molecular formula of this compound is documented as C₁₁H₁₆ClN₃O. This formula indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 241.7172 atomic mass units.
A detailed analysis of the molecular formula reveals the compositional breakdown of the compound. The free base form of the compound, without the hydrochloride salt, would have the molecular formula C₁₁H₁₅N₃O. The addition of hydrochloric acid to form the hydrochloride salt increases the hydrogen count by one and introduces the chlorine atom, resulting in the final formula C₁₁H₁₆ClN₃O.
The molecular weight distribution among the constituent elements shows carbon comprising approximately 54.7% of the total molecular weight, hydrogen 6.7%, chlorine 14.7%, nitrogen 17.4%, and oxygen 6.6%. This composition reflects the predominantly organic nature of the compound with significant nitrogen content, consistent with its classification as a nitrogen-containing heterocycle.
The following table summarizes the molecular composition data:
| Element | Count | Atomic Weight (amu) | Total Weight (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 | 54.7 |
| Hydrogen | 16 | 1.008 | 16.128 | 6.7 |
| Chlorine | 1 | 35.453 | 35.453 | 14.7 |
| Nitrogen | 3 | 14.007 | 42.021 | 17.4 |
| Oxygen | 1 | 15.999 | 15.999 | 6.6 |
| Total | 32 | - | 241.722 | 100.0 |
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound is assigned Chemical Abstracts Service registry number 1311317-69-7, which serves as a unique numerical identifier in chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification of the specific chemical entity, distinguishing it from closely related structural analogs or different salt forms.
The International Chemical Identifier key for this compound is YLXVKAZTRQGRLL-UHFFFAOYSA-N, providing a hashed representation of the molecular structure that enables rapid computational searching and matching across chemical databases. The full International Chemical Identifier string is InChI=1S/C11H15N3O.ClH/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14;/h1-4H,5-8,12H2,(H,13,15);1H, which encodes the complete structural information including connectivity, stereochemistry, and protonation state.
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14;/h1-4H,5-8,12H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXVKAZTRQGRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula: C_{13}H_{18}N_{2}O \cdot HCl
- Molecular Weight: Approximately 241.72 g/mol
- CAS Number: 1311317-69-7
This compound features a piperazine ring with an aminomethyl group attached to a phenyl ring, enhancing its solubility and bioavailability for various biological applications.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and various enzymes:
- Enzyme Inhibition: The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disorders like Alzheimer's disease.
- Receptor Modulation: It exhibits binding affinity to serotonin and dopamine receptors, suggesting potential antipsychotic and anxiolytic properties.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in inducing apoptosis in cancer cells. Mechanisms include disruption of microtubule polymerization and cell cycle arrest. Various derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, revealing significant activity .
Neuropharmacological Effects
Due to its ability to modulate neurotransmitter systems, this compound is being explored as a potential therapeutic agent for neurological disorders. Its interaction with serotonin receptors may contribute to mood regulation, while dopamine receptor modulation suggests implications for treating psychotic disorders.
Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Study : A study evaluated the cytotoxicity of derivatives of this compound on MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The results indicated IC50 values ranging from 3.79 µM to 12.50 µM, showcasing significant anticancer potential .
- Neuropharmacological Evaluation : In a model of anxiety, the compound was assessed for its anxiolytic effects through behavioral tests in rodents. Results indicated a marked reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
- Antimicrobial Research : A series of experiments demonstrated that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride has been investigated for its potential as an antipsychotic agent . Research indicates that it interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and the treatment of psychiatric disorders .
Key Findings:
- Antipsychotic Activity: Binding affinity studies demonstrate its potential efficacy in modulating serotonin receptors, suggesting implications for treating mood disorders.
- Anxiolytic Properties: The compound may also exhibit anxiolytic effects, making it a candidate for anxiety disorder treatments.
Antimicrobial Research
The compound has shown promise in the development of novel antimicrobial agents . Studies have reported significant antibacterial and antifungal activities when synthesized into various derivatives .
Case Study:
A series of piperazine-based derivatives were synthesized and evaluated for their antimicrobial properties. Results indicated that specific modifications to the piperazine structure enhanced activity against both bacterial and fungal strains .
Neuropharmacology
Research has highlighted the compound's potential in neuropharmacology, particularly concerning its anticonvulsant activity. It has been evaluated in various animal models for its efficacy against seizures .
Research Overview:
- Anticonvulsant Activity: Several derivatives of piperazine were tested for their ability to prevent seizures induced by maximal electroshock (MES) and pentylenetetrazole in mice. Some compounds demonstrated significant protective effects against seizures, indicating their potential utility in epilepsy management .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride with its analogs:
Preparation Methods
Piperazin-2-one Core Synthesis
- Piperazin-2-one derivatives can be synthesized via cyclization of appropriate diamine precursors with carboxylic acid derivatives or via ring closure reactions.
- The piperazin-2-one ring is typically prepared first to serve as a scaffold for further functionalization.
Formation of Hydrochloride Salt
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid under controlled conditions.
- This step improves the compound's crystallinity, stability, and handling properties.
Specific Preparation Methods and Research Findings
Multi-step Synthesis from Piperidone Derivatives (Adapted from Related Piperidine Chemistry)
- Although direct literature on this compound is limited, analogous preparation methods for related piperidine derivatives provide insights.
- For example, a six-step process from 1-benzyl-4-piperidone involves:
- Reaction with phenyllithium to form 1-benzyl-4-phenylpiperidin-4-ol.
- Acid treatment and deacetylation steps.
- N-formylation and reduction with lithium aluminum hydride.
- Catalytic hydrogenation for debenzylation.
- Although this method is for a related piperidine, it highlights challenges such as lengthy reflux times and the use of sensitive reagents like phenyllithium, which may limit industrial scalability.
Hydrolysis and Salt Formation Techniques
- Hydrolysis steps using aqueous acids (hydrochloric, hydrobromic, sulfuric) at controlled temperatures (typically 80–85°C) are employed to convert intermediates to the desired amine-containing compounds.
- The hydrochloride salt is formed by purging the reaction mixture with hydrochloric acid gas or adding aqueous hydrochloric acid.
- Byproducts such as benzyl amine can be recovered and recycled to improve process economy.
Direct Coupling with Aminomethylphenyl Precursors
- A practical and efficient method involves reacting piperazin-2-one directly with 4-(aminomethyl)phenyl derivatives or their sulfonyl chlorides under basic conditions.
- Triethylamine or similar bases neutralize the hydrochloric acid generated during the reaction.
- Purification is achieved via recrystallization or chromatography to yield high-purity hydrochloride salt.
Data Table Summarizing Preparation Methods
Industrial Considerations
- Industrial production favors methods minimizing hazardous reagents and long reaction times.
- Continuous flow reactors and automated systems optimize reaction parameters for yield and purity.
- Recovery and recycling of byproducts like benzyl amine improve sustainability.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure pharmaceutical-grade material.
Summary of Key Research Findings
- Multi-step synthetic routes from piperidone derivatives provide foundational chemistry but are less favored industrially due to complexity and reagent sensitivity.
- Acid hydrolysis and salt formation are critical steps for converting intermediates to the target hydrochloride salt with high purity and yield.
- Direct coupling methods using sulfonyl chlorides and piperazin-2-one under basic conditions offer a more straightforward and scalable approach.
- Optimization of reaction conditions, purification, and byproduct recycling are essential for efficient, industrial-scale production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride, and how can reaction conditions be standardized to improve yield?
- Methodology : Multi-step synthesis typically involves coupling aromatic precursors (e.g., substituted benzylamines) with piperazine derivatives under controlled temperatures (50–80°C) and inert atmospheres. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Cyclization : Acid-catalyzed ring closure (e.g., HCl in ethanol) to form the piperazinone core .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction monitoring via TLC/HPLC and adjustment of stoichiometric ratios (e.g., 1.2:1 amine:carbonyl precursor) minimize side products .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the aminomethyl group (δ 3.2–3.5 ppm for –CH₂NH₂) and piperazinone ring protons (δ 2.8–3.1 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 264.1 for C₁₁H₁₇N₃O·HCl) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
- Purity assessment : HPLC-DAD (≥98% purity, C18 column, 0.1% TFA in H₂O/ACN) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and pharmacological interactions of this compound?
- Approach :
- Quantum chemical calculations (DFT) : Model reaction pathways (e.g., transition states for cyclization) using Gaussian or ORCA software .
- Molecular docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina to predict binding affinities .
- Validation : Compare computational predictions with experimental IC₅₀ values from radioligand binding assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Solubility effects : Use DMSO stock solutions ≤0.1% v/v to avoid precipitation in cellular assays .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies .
Q. How does the hydrochloride salt form influence stability and formulation in preclinical studies?
- Stability testing :
- Hygroscopicity : Store under nitrogen at −20°C; monitor mass changes via TGA .
- pH-dependent solubility : Conduct pH-solubility profiles (pH 1–7.4) using shake-flask method .
- Formulation : Develop lyophilized powders (excipients: mannitol, trehalose) for in vivo pharmacokinetic studies .
Experimental Design & Data Analysis
Q. What experimental designs minimize batch-to-batch variability during scale-up synthesis?
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading). Example:
- Factors : Temperature (60–100°C), catalyst (Pd/C, 5–10 mol%) .
- Response surface modeling : Identify optimal conditions via software (e.g., JMP, Minitab) .
- Process validation : Replicate synthesis ≥3 times under optimized conditions; report RSD for yield and purity .
Q. How can researchers validate off-target effects in mechanistic studies?
- Counter-screening : Test against structurally unrelated targets (e.g., GPCRs vs. kinases) .
- CRISPR/Cas9 knockout : Confirm target specificity using cell lines lacking the putative receptor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
